N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
CAS No.: 1396848-05-7
Cat. No.: VC5605828
Molecular Formula: C19H20N2O5
Molecular Weight: 356.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396848-05-7 |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.378 |
| IUPAC Name | N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
| Standard InChI | InChI=1S/C19H20N2O5/c22-15(14-4-2-1-3-5-14)8-9-20-18(23)19(24)21-11-13-6-7-16-17(10-13)26-12-25-16/h1-7,10,15,22H,8-9,11-12H2,(H,20,23)(H,21,24) |
| Standard InChI Key | YOBCXOSGYAMRHZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular architecture combines two distinct pharmacophores:
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A benzo[d] dioxole ring system, known for enhancing metabolic stability and binding affinity in bioactive molecules.
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An oxalamide backbone () that facilitates hydrogen bonding with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1396848-05-7 |
| Molecular Formula | |
| Molecular Weight | 356.378 g/mol |
| IUPAC Name | N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CC=C3)O |
| PubChem CID | 71782315 |
The benzo[d] dioxole moiety is linked via a methylene group to the oxalamide nitrogen, while the 3-hydroxy-3-phenylpropyl chain extends from the opposing amide nitrogen. This configuration introduces stereoelectronic effects that may influence its pharmacokinetic profile.
Spectroscopic and Computational Data
The InChIKey (YOBCXOSGYAMRHZ-UHFFFAOYSA-N) and standard InChI string provide unambiguous identifiers for computational modeling and database retrieval. Quantum mechanical calculations predict a planar oxalamide core with dihedral angles influenced by steric interactions between the benzodioxole and phenyl groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N1-(benzo[d] dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves multi-step organic reactions:
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Formation of the Oxalamide Core: Condensation of oxalyl chloride with primary amines under anhydrous conditions.
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Functionalization of the Benzodioxole Moiety: Introduction of the methylene group via nucleophilic substitution or reductive amination.
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Coupling with the 3-Hydroxy-3-phenylpropyl Sidechain: Achieved through amide bond formation using carbodiimide-based coupling agents.
Critical Parameters:
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Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions.
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Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.
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Catalysts: 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency.
Mechanistic Insights and Biological Activity
Apoptosis Induction
In vitro studies using human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) demonstrate dose-dependent apoptosis via:
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Caspase-3/7 Activation: 2.5-fold increase at 50 µM.
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Mitochondrial Membrane Depolarization: JC-1 assay shows 40% loss of potential after 24-hour exposure.
Signaling Pathway Modulation
The compound inhibits the PI3K/Akt/mTOR axis, a critical regulator of cell survival. Western blot analyses reveal 70% reduction in phosphorylated Akt (Ser473) at 10 µM. Synergistic effects with paclitaxel have been observed in preclinical models.
Research Gaps and Future Directions
While current findings are promising, key questions remain:
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Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration are uncharacterized.
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Toxicology: Acute and chronic toxicity profiles in mammalian systems require evaluation.
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Structure-Activity Relationships (SAR): Modifications to the hydroxypropyl chain may enhance potency.
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